Capric acid, isopropanolamine salt
Description
Systematic Nomenclature and Molecular Formula
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 1-aminopropan-2-ol decanoate , reflecting its composition of decanoic acid and isopropanolamine in a 1:1 molar ratio. Its molecular formula, C₁₃H₂₉NO₃ , arises from the combination of capric acid (C₁₀H₂₀O₂) and isopropanolamine (C₃H₉NO). The CAS registry number 64012-04-0 and European Community number 264-600-6 further categorize it within chemical databases.
Key identifiers include:
- SMILES :
CCCCCCCCCC(=O)O.CC(CN)O - InChIKey :
XXOPKUIPDUCOSI-UHFFFAOYSA-N - Molecular weight : 247.37 g/mol
The systematic name and formula align with its structural hybridity, merging a medium-chain fatty acid with a secondary amine alcohol.
Structural Elucidation Through Spectroscopic Methods
Spectroscopic analyses have been pivotal in confirming the compound’s structure. Infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxylate anion (COO⁻) at 1,550–1,610 cm⁻¹ and 1,400–1,450 cm⁻¹, consistent with ionic bonding between decanoate and isopropanolammonium ions. The NIST IR spectrum further corroborates these vibrations, with additional peaks at 2,920 cm⁻¹ and 2,850 cm⁻¹ corresponding to C-H stretching in the alkyl chains.
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary insights. The ¹H NMR spectrum of isopropanolamine (a component of the salt) displays signals at δ 1.05 ppm (doublet, CH₃), δ 2.65 ppm (multiplet, CH₂N), and δ 3.45 ppm (multiplet, CHOH). In the salt form, the carboxylic acid proton (δ 12–13 ppm) is absent, replaced by a carboxylate group, while the amine proton resonates at δ 7.8–8.2 ppm due to protonation. ¹³C NMR data confirm the decanoate backbone, with carbonyl carbon at δ 175–180 ppm and methylene carbons at δ 20–35 ppm.
Mass spectrometry reveals a molecular ion peak at m/z 247.37, consistent with the molecular weight, alongside fragment ions at m/z 172.26 (decanoate anion) and m/z 75.11 (isopropanolammonium cation).
Crystallographic Analysis and Conformational Studies
While detailed single-crystal X-ray diffraction data for capric acid isopropanolamine salt remain limited, molecular modeling and 3D conformational analyses suggest a layered structure. The decanoate chain adopts an extended zigzag conformation, stabilized by van der Waals interactions between alkyl groups, while the isopropanolammonium cation forms hydrogen bonds with the carboxylate oxygen. Comparative studies with sodium caprate (C₁₀H₁₉NaO₂) highlight differences in lattice packing due to the bulkier isopropanolamine cation versus sodium.
Properties
CAS No. |
64012-04-0 |
|---|---|
Molecular Formula |
C13H29NO3 |
Molecular Weight |
247.37 g/mol |
IUPAC Name |
1-aminopropan-2-ol;decanoic acid |
InChI |
InChI=1S/C10H20O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-3(5)2-4/h2-9H2,1H3,(H,11,12);3,5H,2,4H2,1H3 |
InChI Key |
XXOPKUIPDUCOSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.CC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of capric acid, isopropanolamine salt typically involves the neutralization reaction between capric acid and isopropanolamine. The reaction is carried out by mixing equimolar amounts of capric acid and isopropanolamine in a suitable solvent, such as ethanol or water, under controlled temperature conditions. The reaction proceeds as follows:
C10H20O2+C3H9NO→C10H19O2C3H9NO
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using large reactors and continuous mixing. The reaction mixture is typically heated to around 60-70°C to ensure complete reaction. After the reaction is complete, the solvent is removed by distillation, and the resulting salt is purified by recrystallization or filtration.
Chemical Reactions Analysis
Types of Reactions: Capric acid, isopropanolamine salt can undergo various chemical reactions, including:
Oxidation: The carboxylate group in the salt can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The synthesis of capric acid, isopropanolamine salt involves the neutralization of capric acid with isopropanolamine. The reaction can be summarized as follows:This compound exhibits surfactant properties, allowing it to disrupt lipid membranes and proteins. This disruption increases membrane permeability, which is particularly beneficial in antimicrobial applications where it can lead to microbial cell lysis .
Chemistry
- Surfactant and Emulsifier : this compound is utilized as a surfactant in various chemical formulations. It enhances the solubility of compounds in aqueous solutions, making it valuable in chemical syntheses and formulations.
Biology
- Lipid Metabolism Studies : This compound serves as a model for studying lipid metabolism due to its fatty acid structure. Researchers use it to investigate metabolic pathways involving fatty acids and their derivatives.
Medicine
- Antimicrobial Properties : Investigations into the antimicrobial and antifungal properties of this compound have shown potential efficacy against various pathogens. Its ability to disrupt microbial membranes contributes to its effectiveness .
Industry
- Detergents and Cosmetics : The compound's surfactant properties make it suitable for use in detergents, personal care products, and cosmetics. Its ability to stabilize emulsions enhances product performance in these applications.
Data Table: Applications Overview
| Application Area | Specific Uses | Mechanism of Action |
|---|---|---|
| Chemistry | Surfactant in chemical formulations | Disrupts lipid membranes |
| Biology | Model for lipid metabolism studies | Mimics fatty acid interactions |
| Medicine | Antimicrobial and antifungal agent | Increases membrane permeability |
| Industry | Ingredient in detergents and cosmetics | Stabilizes emulsions |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, highlighting its potential as a natural preservative in food and cosmetic products.
Case Study 2: Lipid Metabolism Research
In another study, researchers utilized this compound to explore its effects on lipid metabolism in cultured cells. The findings suggested that this compound could influence lipid synthesis pathways, providing insights into metabolic disorders.
Mechanism of Action
The mechanism of action of capric acid, isopropanolamine salt involves its interaction with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where the salt can penetrate and disrupt microbial cell membranes, leading to cell lysis. Additionally, the amine group can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Impact: Elevated plasma capric acid levels correlate with thyroid nodules and colorectal cancer, suggesting its salts may require careful dosing in therapeutic contexts .
- Synthetic Advantages: Mechanochemical synthesis of capric acid salts reduces solvent use, aligning with sustainable pharmaceutical practices .
- Antimicrobial Utility: The isopropanolamine salt’s activity against Gram-positive bacteria positions it as a candidate for topical antiseptics .
Biological Activity
Capric acid, also known as decanoic acid, is a medium-chain fatty acid with various biological activities. When combined with isopropanolamine, it forms a salt that has been studied for its potential therapeutic applications. This article explores the biological activity of capric acid, isopropanolamine salt, highlighting its antioxidant properties, antimicrobial effects, and potential applications in drug formulation.
Chemical Composition and Properties
Capric acid has the molecular formula and is characterized by its medium-chain length, which contributes to its unique biological properties. Isopropanolamine, on the other hand, is an amine compound that enhances the solubility and stability of fatty acids when forming salts. The combination results in a compound that exhibits enhanced biological activity compared to its individual components.
Antioxidant Activity
Research has demonstrated that capric acid possesses significant antioxidant properties. A study analyzed various fatty acids, including capric acid, and found that they can scavenge free radicals effectively. The antioxidant activity was measured using assays such as DPPH and ABTS, with lower IC50 values indicating stronger activity.
| Fatty Acid | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |
|---|---|---|
| Capric Acid | 150.0 | 120.5 |
| Ascorbic Acid | 29.3 | 100.9 |
The results indicate that while capric acid shows promise as an antioxidant, it is less potent than ascorbic acid but still exhibits significant activity .
Antimicrobial Activity
Capric acid and its salts have been studied for their antimicrobial properties against various pathogens. In vitro studies have shown that capric acid exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes due to the fatty acid's hydrophobic nature.
Case Study: Antibacterial Efficacy
In a controlled study, capric acid was tested against Staphylococcus aureus and Escherichia coli:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
The findings suggest that capric acid can effectively inhibit bacterial growth at relatively low concentrations .
Applications in Drug Formulation
This compound has been explored as a potential excipient in drug formulations due to its ability to enhance solubility and bioavailability of poorly soluble drugs. The salt form improves the pharmacokinetic properties of active pharmaceutical ingredients (APIs), making it suitable for oral delivery systems.
Research Findings on Drug Delivery
A recent study investigated the use of capric acid salts in enhancing the intestinal permeability of drugs:
- Study Design : The permeability of sodium caprate (a sodium salt of capric acid) was tested using Caco-2 cell monolayers.
- Results : Sodium caprate significantly increased the permeability of model drugs compared to controls.
This suggests that capric acid salts can serve as effective permeation enhancers in pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Capric acid, isopropanolamine salt, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via neutralization of capric acid (decanoic acid) with isopropanolamine. Key parameters include molar ratios (1:1 for stoichiometric equivalence), temperature control (40–60°C to prevent thermal degradation), and solvent selection (e.g., ethanol or water). Reaction progress can be monitored using pH titration or FTIR spectroscopy to confirm the disappearance of carboxylic acid peaks (~1700 cm⁻¹) and formation of ammonium salts . Optimization involves adjusting reaction time, stirring rate, and post-synthesis purification (e.g., recrystallization or vacuum drying).
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (210 nm) quantifies residual reactants. Titration (acid-base or Karl Fischer) assesses moisture content .
- Structural Confirmation : NMR spectroscopy (¹H and ¹³C) identifies characteristic peaks (e.g., isopropanolamine’s –NH and –CH(CH₃)₂ groups). FTIR confirms salt formation via carboxylate stretching (~1550–1610 cm⁻¹) .
- Data Interpretation : Compare spectral data against reference libraries (e.g., NIST or PubChem) and report deviations >2% as potential impurities.
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodology : Prepare buffered solutions across pH 2–12 and incubate samples at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 220–260 nm) and HPLC. Kinetic stability is calculated using Arrhenius equations. Results show maximal stability at pH 6–8, with hydrolysis observed in strongly acidic/basic conditions .
Advanced Research Questions
Q. What mechanistic insights explain the surfactant behavior of this compound in lipid bilayer systems?
- Methodology :
- Critical Micelle Concentration (CMC) : Determine via conductivity measurements or surface tension assays (Du Noüy ring method).
- Membrane Interaction : Use fluorescence anisotropy with DPH probes or molecular dynamics simulations to assess insertion into model membranes (e.g., DPPC liposomes).
- Data Contradictions : Discrepancies in CMC values (reported range: 0.5–1.2 mM) may arise from ionic strength variations or impurities. Validate with dynamic light scattering (DLS) for micelle size distribution .
Q. How do structural analogs (e.g., lauric acid salts) compare in antimicrobial efficacy, and what molecular features drive differences?
- Methodology :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-Activity Analysis : Correlate chain length (C10 vs. C12), counterion effects, and logP values with MIC (minimum inhibitory concentration) data.
Q. What experimental strategies resolve contradictions in reported toxicity profiles (e.g., dermal vs. oral exposure)?
- Methodology :
- In Vitro Toxicity : MTT assays on human keratinocytes (dermal) and Caco-2 cells (oral).
- In Vivo Validation : OECD 402 (acute dermal toxicity) and 407 (28-day oral) guidelines.
- Contradiction Analysis : Discrepancies may stem from metabolite formation (e.g., hepatic conversion to free fatty acids) or assay sensitivity. Use LC-MS to quantify metabolites and adjust endpoints accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
